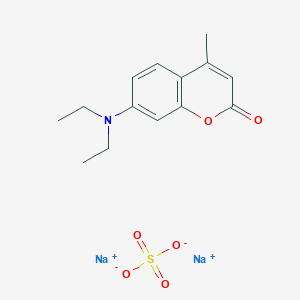

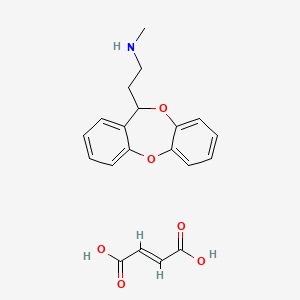

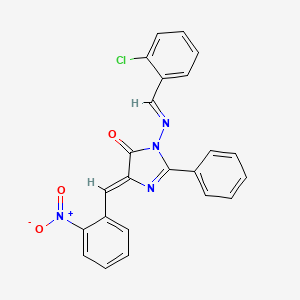

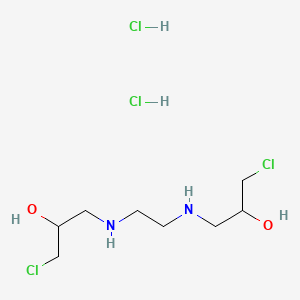

PR-104 metabolite M22

カタログ番号:

B12782211

CAS番号:

952144-65-9

分子量:

485.31 g/mol

InChIキー:

GGQLBTNLBIONTJ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- PR-104 metabolite M22 is derived from the phosphate ester PR-104, which undergoes rapid conversion in vivo to its alcohol form, PR-104A.

- PR-104A is a bioreductive prodrug that gets metabolically activated to DNA-crosslinking nitrogen mustard agents, specifically hydroxylamine (PR-104H) and amine (PR-104M).

- These metabolites are generated by one-electron reductases in hypoxic cells and also by aldo-keto reductase 1C3 (AKR1C3) independently of oxygen .

準備方法

- PR-104 is designed as a “pre-prodrug” to be activated in hypoxic tumor regions.

- Synthetic routes involve nitroreduction, leading to the formation of a dinitrobenzamide nitrogen mustard cytotoxin.

- Industrial production methods may vary, but the focus is on generating PR-104A for subsequent activation .

化学反応の分析

- PR-104 undergoes reduction reactions, including nitroreduction, to form PR-104A.

- Common reagents include enzymes (reductases) and AKR1C3.

- Major products are PR-104H and PR-104M, which crosslink DNA, potentially leading to cell death.

科学的研究の応用

- Chemistry: PR-104 metabolite M22 is studied for its reactivity and stability.

- Biology: Researchers investigate its effects on cellular processes and DNA damage repair.

- Medicine: Clinical trials explore its potential as an anticancer agent.

- Industry: Companies may explore its use in targeted therapies or diagnostics.

作用機序

- PR-104 metabolite M22 exerts its effects through DNA crosslinking.

- Molecular targets include DNA strands, disrupting replication and transcription.

- Pathways involved include cell cycle arrest and apoptosis.

類似化合物との比較

- PR-104 metabolite M22 stands out due to its specific activation in hypoxic regions.

- Similar compounds include other nitrogen mustard prodrugs (e.g., ifosfamide, melphalan), but their activation mechanisms differ.

特性

CAS番号 |

952144-65-9 |

|---|---|

分子式 |

C14H21BrN4O8S |

分子量 |

485.31 g/mol |

IUPAC名 |

2-[N-(2-bromoethyl)-4-(hydroxyamino)-2-(2-hydroxyethylcarbamoyl)-6-nitroanilino]ethyl methanesulfonate |

InChI |

InChI=1S/C14H21BrN4O8S/c1-28(25,26)27-7-5-18(4-2-15)13-11(14(21)16-3-6-20)8-10(17-22)9-12(13)19(23)24/h8-9,17,20,22H,2-7H2,1H3,(H,16,21) |

InChIキー |

GGQLBTNLBIONTJ-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])NO)C(=O)NCCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

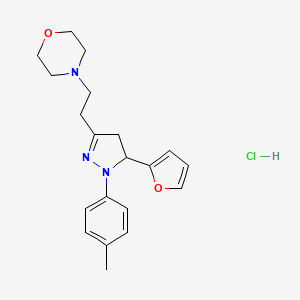

C.I. Fluorescent Brightener 61

Cat. No.: B12782134

CAS No.: 8066-05-5

Pyrazoline, 5-(2-furyl)-3-(2-(morpholino)ethyl)-1-(p-to...

Cat. No.: B12782144

CAS No.: 102129-28-2

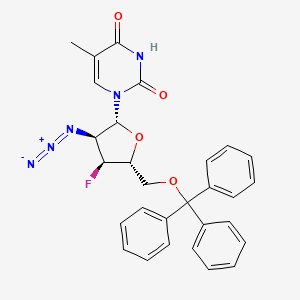

AZddF-trityl-methyl-U

Cat. No.: B12782148

CAS No.: 132776-26-2

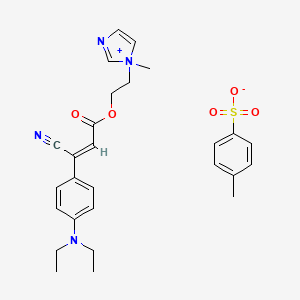

1-(2-((beta-Cyano-4-(diethylamino)cinnamoyl)oxy)ethyl)-...

Cat. No.: B12782155

CAS No.: 94087-12-4